molecular formula C12H26N2O B15270240 N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine

N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine

Cat. No.: B15270240
M. Wt: 214.35 g/mol
InChI Key: BOMXMNITEGNHQL-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine ( 1218148-50-5) is a synthetic organic compound with a molecular formula of C12H26N2O and a molecular weight of 214.35 g/mol . This amine belongs to the piperidine derivative family, a class of heterocyclic compounds of significant importance in pharmaceutical research and development . Piperidines are six-membered rings containing one nitrogen atom and are a fundamental structural motif found in more than twenty classes of approved drugs and numerous biologically active alkaloids . The development of novel piperidine derivatives is a key task in modern organic chemistry, aimed at creating new potential therapeutic agents . The specific structure of this compound, featuring a piperidine ring substituted with three methyl groups and an N-(2-ethoxyethyl) side chain, defines its unique physicochemical properties. While the specific research applications and mechanism of action for this particular compound are areas of ongoing scientific investigation, piperidine derivatives, in general, are widely explored for their potential interactions with biological systems. Researchers are investigating such compounds for their utility as key synthetic intermediates and for various pharmacological applications . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine

InChI

InChI=1S/C12H26N2O/c1-5-15-7-6-13-12-8-11(3)14(4)9-10(12)2/h10-13H,5-9H2,1-4H3

InChI Key

BOMXMNITEGNHQL-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CC(N(CC1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with appropriate reagents under controlled conditions. One common method involves the use of propargyl alcohol in the presence of a catalyst to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives share a common core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparison with structurally related compounds from the evidence and literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Features
N-(2-ethoxyethyl)-1,2,5-trimethylpiperidin-4-amine 1,2,5-trimethylpiperidine + N-(2-ethoxyethyl) ~228.3 (calc.) Ether side chain may improve solubility; methyl groups enhance lipophilicity.
N-cycloheptylpiperidin-4-amine Cycloheptyl group attached to piperidine nitrogen 210.3 (calc.) Bulky cycloheptyl substituent may hinder blood-brain barrier penetration.
N-(3-chlorophenyl)piperidin-4-amine 3-chlorophenyl group attached to piperidine nitrogen 224.7 (calc.) Chlorine atom introduces electron-withdrawing effects; potential CNS activity.
Example 13 (Patent) Complex substituents: isopropylcyclopentyl, phenyl-dihydropyridinyl-carbonyl 411.1 (obs.) Hybrid structure with cyclopentane and dihydropyridine; likely protease inhibition.
Example 14 (Patent) Simplified analog of Example 13 (saturated piperidine ring) 399.2 (obs.) Hydrogenation removes dihydropyridine unsaturation, altering receptor binding.

Key Observations:

Substituent Effects on Bioavailability: The 2-ethoxyethyl group in the target compound introduces an ether linkage, which may enhance aqueous solubility compared to purely alkyl or aryl substituents (e.g., N-cycloheptyl or N-(3-chlorophenyl) analogs) .

Pharmacological Implications :

  • Compounds like Example 13 and 14 from the patent demonstrate that bulky substituents (e.g., isopropylcyclopentyl) can confer selectivity for enzymes or receptors, though this may reduce CNS penetration.
  • In contrast, smaller substituents (e.g., 2-ethoxyethyl) in the target compound may favor CNS activity due to reduced steric hindrance.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows standard reductive amination or alkylation protocols, similar to Example 14’s hydrogenation step .
  • Chlorophenyl or cycloheptyl analogs (from ) require specialized coupling reagents or protecting group strategies, increasing synthetic complexity .

Research Findings and Data Gaps

  • Patent examples (1, 13–14) focus on structurally distinct piperidine derivatives with complex substituents .
  • Hypothetical Activity: Based on piperidine SAR (structure-activity relationship) studies, the target compound may exhibit affinity for sigma receptors or monoamine transporters, but experimental validation is required.

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